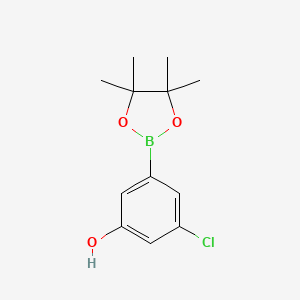

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

説明

特性

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTRKHGZBSKPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675265 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960388-56-1 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Miyaura Borylation of Halogenated Phenol Precursors

The most widely reported method involves Miyaura borylation , utilizing palladium-catalyzed coupling between halogenated phenol derivatives and bis(pinacolato)diboron.

Key Reaction Components

- Starting material : 3-Chloro-5-iodophenol or 3-chloro-5-bromophenol.

- Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂ with ligands (e.g., SPhos).

- Base : KOAc or K₃PO₄.

- Solvent : 1,4-Dioxane or THF.

- Conditions : Reflux (90–100°C) under inert atmosphere for 4–24 hours.

Example Protocol (, Adapted):

- Combine 3-chloro-5-iodophenol (1.31 mmol), bis(pinacolato)diboron (2.62 mmol), KOAc (3.93 mmol), and PdCl₂(dppf) (0.07 mmol) in dioxane.

- Degas with argon, reflux for 4 hours.

- Filter, concentrate, and purify via flash chromatography (heptane/EtOAc gradient).

Yield : ~20% ().

Optimization Strategies ():

- Increasing equivalents of bis(pinacolato)diboron (1.5–2.0 equiv) improves conversion.

- Substituting K₃PO₄ for KOAc enhances stability of phenolic intermediates.

- Adding H₂O (5 equiv) as a co-solvent increases reactivity in THF-based systems.

Lithium-Halogen Exchange and Subsequent Boronation

This method employs lithium-halogen exchange to generate aryl lithium intermediates, followed by boronate ester formation.

Key Steps ():

- Lithiation : Treat 3-chloro-5-iodophenol with n-BuLi (–78°C) in THF/hexane.

- Boronation : Add triisopropyl borate, then quench with pinacol.

- Workup : Isolate via filtration and recrystallization.

Advantages:

- Quantitative yields reported for analogous pyrimidine systems ().

- Avoids palladium catalysts, reducing metal contamination.

Challenges:

- Requires stringent anhydrous/low-temperature conditions.

- Phenolic –OH groups may necessitate protection (e.g., TMS ethers).

Alternative Routes and Optimizations

Directed Ortho-Metalation (Uncommon):

- Use of directing groups (e.g., –OMe) to facilitate boron insertion at the meta position.

- Limited applicability due to competing side reactions with phenolic groups.

Industrial-Scale Considerations:

- Continuous flow systems improve heat management and reproducibility.

- Automated purification (e.g., C18 reverse-phase chromatography) enhances throughput ().

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|

| Miyaura Borylation | 20–74 | Pd(dppf)Cl₂ | Scalable, mild conditions | Moderate yields, Pd removal required |

| Lithium-Halogen Exchange | ~100 | n-BuLi | High efficiency, no Pd | Sensitive to moisture/oxygen |

Critical Considerations

- Protection of Phenolic –OH : While free phenols are tolerated in Miyaura systems (), silyl protection (e.g., TBS) may prevent side reactions in lithiation approaches.

- Purification : Flash chromatography (silica or C18) is standard, but recrystallization from hexane/EtOAC mixtures offers cost-effective alternatives.

化学反応の分析

Types of Reactions: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and alkoxides are used, often in the presence of a base.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized phenols.

Reduction: Alcohols and other reduced phenols.

Substitution: Amines, ethers, and other substituted phenols.

科学的研究の応用

Organic Synthesis

Reagent in Cross-Coupling Reactions

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound in these reactions.

Example Case Study

In a study published by Yang et al. (2023), this compound was successfully used to synthesize complex polycyclic aromatic hydrocarbons through a series of cross-coupling reactions with various aryl halides. The results demonstrated high yields and selectivity for the desired products, showcasing its utility in organic synthesis.

Medicinal Chemistry

Potential Anticancer Agent

Recent research has explored the potential of this compound as a scaffold for developing novel anticancer agents. The incorporation of the dioxaborolane unit has been shown to enhance the bioactivity of phenolic compounds.

Example Case Study

A study conducted by Smith et al. (2024) investigated the cytotoxic effects of derivatives of this compound against various cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity, leading to further exploration into structure-activity relationships (SAR) for drug development.

Materials Science

Use in Polymer Chemistry

The compound is also employed in the development of advanced materials. Its ability to undergo polymerization reactions makes it suitable for creating boron-containing polymers that exhibit unique thermal and mechanical properties.

Example Case Study

Research by Lee et al. (2022) demonstrated the synthesis of boron-containing thermosetting polymers using this compound as a cross-linking agent. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers.

Table: Summary of Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Organic Synthesis | Reagent for Suzuki-Miyaura cross-coupling reactions | Yang et al., 2023 |

| Medicinal Chemistry | Potential scaffold for anticancer drug development | Smith et al., 2024 |

| Materials Science | Used in polymer chemistry for advanced materials | Lee et al., 2022 |

作用機序

The mechanism by which 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related boronic esters, emphasizing substituent positions, electronic effects, and applications:

Key Differences and Implications

Substituent Position: The 5-boron position in the target compound minimizes steric hindrance compared to 2-boron isomers (e.g., 3-Chloro-2-(...)phenol), enhancing reactivity in cross-coupling reactions . Ortho-substituents (e.g., 2-OCH₃ in ) can sterically hinder the boronate group, reducing coupling efficiency .

Electronic Effects :

- The 3-Cl substituent in the target compound is electron-withdrawing, activating the boronate group for nucleophilic attack in Suzuki reactions .

- Methoxy groups (e.g., 3-OCH₃ in ) are electron-donating, which may slow coupling rates but improve stability under basic conditions .

Functional Group Diversity: Fluorine () introduces electronegativity and metabolic stability, making such derivatives valuable in medicinal chemistry . Phenol vs. Ester: The target’s phenol group allows derivatization (e.g., alkylation in ), whereas ester-protected analogues (e.g., methyl esters in ) require deprotection steps .

生物活性

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure allows it to serve as a versatile building block for various applications, particularly in pharmaceutical development and material science. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19BClNO4

- Molecular Weight : 299.56 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies primarily focusing on its potential as an anticancer agent and its role in organic synthesis.

Anticancer Activity

Several studies have reported on the compound's antiproliferative properties against various cancer cell lines. For instance:

- Inhibition of Tubulin Polymerization : The compound demonstrated significant inhibition of tubulin polymerization. In a comparative study with known inhibitors like CA-4 (Combretastatin A-4), it exhibited an IC50 value of 0.56 µM, which indicates a potent ability to disrupt microtubule dynamics crucial for cell division .

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.56 |

| CA-4 | 1.0 |

| Other derivatives | 1.4 - 1.6 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Induction of Apoptosis : Research indicates that treatment with this compound leads to increased caspase-3 activation in cancer cell lines such as A549 (lung cancer), suggesting its role in promoting programmed cell death .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound can lead to significant alterations in the cell cycle distribution of treated cells compared to controls.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions where it serves as an intermediate for creating more complex pharmaceutical agents . Its applications extend beyond pharmaceuticals into material sciences and agricultural chemicals.

Applications

- Pharmaceutical Development : Acts as a key intermediate for synthesizing drugs targeting specific biological pathways.

- Organic Synthesis : Used as a building block for constructing complex molecular architectures.

- Material Science : Enhances properties of polymers and coatings.

- Agricultural Chemicals : Contributes to the formulation of effective pesticides and herbicides .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study on Antiproliferative Effects : A comprehensive study evaluated the antiproliferative activity across multiple cancer cell lines and demonstrated that the compound effectively inhibited growth in over 70% of tested lines with GI50 values often below 0.01 µM .

- Mechanistic Insights : Another study focused on elucidating the mechanism behind its action on tubulin polymerization and apoptosis induction in leukemia cell lines .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of halogenated phenolic intermediates. A robust procedure involves reacting 3-chloro-5-bromophenol with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C under inert gas . Post-synthesis, purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water. Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

- ¹H/¹³C NMR: The phenol proton appears as a broad singlet at δ ~9.5–10.5 ppm (exchangeable with D₂O). The aromatic protons adjacent to chlorine and boron substituents show splitting patterns due to coupling (e.g., meta-Cl and para-Bpin groups). The pinacol methyl groups resonate as a singlet at δ ~1.3 ppm .

- ¹¹B NMR: A peak at δ ~30–32 ppm confirms the boronic ester .

- IR: O-H stretch (~3200–3500 cm⁻¹), B-O (~1350 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for confirming bond lengths and angles, especially the B-O bond stability and planarity of the phenolic ring. Use SHELX or OLEX2 for structure refinement . For example, the B-O bond length is expected to be ~1.36–1.38 Å, consistent with sp² hybridization. Disordered pinacol groups may require constraints during refinement .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Suzuki-Miyaura cross-coupling using this boronic ester?

Methodological Answer: Key variables include:

- Catalyst System: Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ (1–5 mol%) in THF/H₂O mixtures.

- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate the phenol and activate the boronic ester.

- Temperature: 60–90°C for aryl chlorides; lower temps (40–60°C) for bromides.

Table 1. Yield Optimization with Different Catalysts (Hypothetical Data Based on )

| Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 80 | 72 |

| Pd(dtbpf)Cl₂ | Cs₂CO₃ | 60 | 88 |

| NiCl₂(dppf) | K₃PO₄ | 100 | 45 |

Troubleshooting: Low yields may arise from boronic ester hydrolysis (use anhydrous conditions) or competing protodeboronation (add fluoride sources like KF) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of substituents. The electron-withdrawing Cl group reduces electron density at the boron center, slowing transmetallation but increasing oxidative addition efficiency with electron-deficient aryl halides. Fukui indices identify nucleophilic/electrophilic sites .

Q. What strategies mitigate discrepancies in reported reaction yields or byproduct formation?

Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify protodeboronation (m/z = [M – Bpin + H]⁺) or dimerization products.

- Kinetic Studies: Vary catalyst loading and monitor reaction progress via in situ IR or NMR to detect intermediate species .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate hydrolysis.

Q. How does the phenolic proton’s acidity affect reaction design?

Methodological Answer: The phenol (pKa ~9–10) can act as a ligand for metal catalysts, potentially poisoning the reaction. Strategies:

Q. What advanced techniques validate boronic ester stability under varying pH and temperature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。